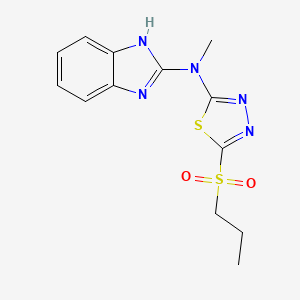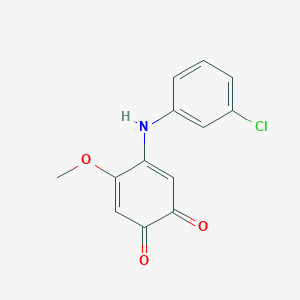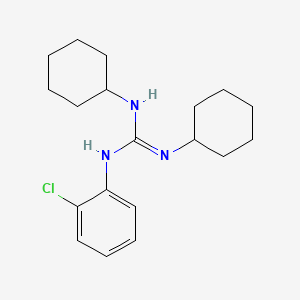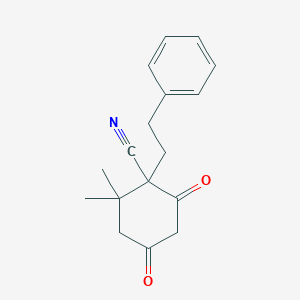![molecular formula C13H11N3 B14356880 3-Cyclopropylpyrimido[1,2-B]indazole CAS No. 90253-56-8](/img/structure/B14356880.png)
3-Cyclopropylpyrimido[1,2-B]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylpyrimido[1,2-B]indazole is a heterocyclic compound that belongs to the class of fused nitrogen-containing tricyclic skeletons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpyrimido[1,2-B]indazole typically involves the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds. This reaction is often catalyzed by metal catalysts such as copper sulfate pentahydrate, aluminum triflate, or copper acetate . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, in the presence of a catalytic amount of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropylpyrimido[1,2-B]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-Cyclopropylpyrimido[1,2-B]indazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for monoamine oxidase and phosphodiesterase.
Medicine: Investigated for its anti-cancer properties and potential use in treating neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropylpyrimido[1,2-B]indazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar pharmacological properties.
2H-Indazole: Another indazole derivative with different tautomeric forms.
3H-Indazole: Known for its stability and biological activity.
Uniqueness
3-Cyclopropylpyrimido[1,2-B]indazole is unique due to its fused tricyclic structure, which imparts distinct chemical and biological properties. Its cyclopropyl group adds to its stability and reactivity, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
90253-56-8 |
|---|---|
Fórmula molecular |
C13H11N3 |
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
3-cyclopropylpyrimido[1,2-b]indazole |
InChI |
InChI=1S/C13H11N3/c1-2-4-12-11(3-1)13-14-7-10(9-5-6-9)8-16(13)15-12/h1-4,7-9H,5-6H2 |
Clave InChI |
FGKYALOTDCYIAD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN3C(=C4C=CC=CC4=N3)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)



![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
methanone](/img/structure/B14356844.png)

![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)



